(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
Overview
Description
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an iodine atom at the fourth position of the pyridine ring and a carbamic acid tert-butyl ester group at the second position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester typically involves the iodination of pyridine derivatives followed by the introduction of the carbamic acid tert-butyl ester group. One common method involves the reaction of 4-iodopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include pyridine N-oxide derivatives.
Reduction Reactions: Products include hydrogenated pyridine derivatives.
Scientific Research Applications
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The iodine atom and the carbamic acid tert-butyl ester group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site of the enzyme. The molecular pathways involved depend on the specific enzyme or receptor targeted by the compound.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester
- (4-Chloro-pyridin-2-yl)-carbamic acid tert-butyl ester
- (4-Fluoro-pyridin-2-yl)-carbamic acid tert-butyl ester
Uniqueness
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine contribute to its unique chemical behavior and interactions with molecular targets.
Properties
IUPAC Name |
tert-butyl N-(4-iodopyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYADBPTZJSAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467411 | |
Record name | tert-Butyl (4-iodopyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405939-28-8 | |
Record name | tert-Butyl (4-iodopyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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